molecular formula C22H19N3O3S2 B2907851 2-(1,3-benzothiazol-2-ylsulfanyl)-N-{[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl}acetamide CAS No. 1209109-27-2

2-(1,3-benzothiazol-2-ylsulfanyl)-N-{[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl}acetamide

Cat. No.: B2907851
CAS No.: 1209109-27-2
M. Wt: 437.53
InChI Key: WNFJVZGNTRAVBP-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N-{[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl}acetamide is a complex organic compound that features a benzothiazole ring, a benzofuran ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-{[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl}acetamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones.

    Formation of the Isoxazole Ring: This can be synthesized by the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds.

    Coupling Reactions: The final step involves coupling the benzothiazole, benzofuran, and isoxazole rings through appropriate linkers and under suitable reaction conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N-{[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl}acetamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole, benzofuran, or isoxazole rings.

    Reduction: Reduced derivatives, such as alcohols or amines.

    Substitution: Substituted derivatives where the nucleophile has replaced a hydrogen or other substituent.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N-{[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl}acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.

    Material Science: Use in the development of organic semiconductors or light-emitting diodes (LEDs).

    Biological Studies: Investigation of its biological activity, such as enzyme inhibition or antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-{[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl}acetamide depends on its application:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to the active site or allosteric site, thereby preventing substrate binding or enzyme activity.

    Antimicrobial Activity: It may disrupt microbial cell membranes or interfere with essential microbial enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d]thiazol-2-ylthio)succinic acid: Similar structure with a succinic acid moiety.

    2-(benzo[d]thiazol-2-yl)acetic acid: Similar structure with an acetic acid moiety.

    Benzothiazole-2-acetonitrile: Similar structure with an acetonitrile moiety.

Uniqueness

2-(1,3-benzothiazol-2-ylsulfanyl)-N-{[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl}acetamide is unique due to the presence of three distinct heterocyclic rings (benzothiazole, benzofuran, and isoxazole) in its structure, which may confer unique chemical and biological properties.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2/c1-13-8-15-9-14(6-7-18(15)27-13)19-10-16(25-28-19)11-23-21(26)12-29-22-24-17-4-2-3-5-20(17)30-22/h2-7,9-10,13H,8,11-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFJVZGNTRAVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)CSC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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